Dutogliptin

Description

This compound is a potent, water soluble, selective and orally bioavailable, boronic acid-based inhibitor of dipeptidyl peptidase 4 (DPP-4), with hypoglycemic activity. This compound irriversibly binds to DPP-4.

This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 2 investigational indications.

an orally available, potent, and selective di-peptidyl peptidase 4/DPP4 inhibitor that improves glycemic control in type 2 diabetic patients

See also: this compound Tartrate (active moiety of).

Propriétés

IUPAC Name |

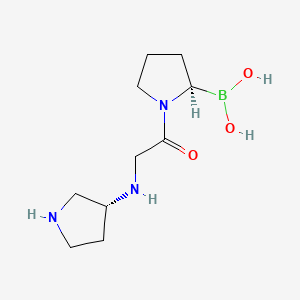

[(2R)-1-[2-[[(3R)-pyrrolidin-3-yl]amino]acetyl]pyrrolidin-2-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20BN3O3/c15-10(7-13-8-3-4-12-6-8)14-5-1-2-9(14)11(16)17/h8-9,12-13,16-17H,1-7H2/t8-,9+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVJAMEIQRSHVKC-BDAKNGLRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1CCCN1C(=O)CNC2CCNC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B([C@@H]1CCCN1C(=O)CN[C@@H]2CCNC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20BN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301005713 | |

| Record name | {1-[N-(Pyrrolidin-3-yl)glycyl]pyrrolidin-2-yl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301005713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

852329-66-9 | |

| Record name | Dutogliptin [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0852329669 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dutogliptin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11723 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | {1-[N-(Pyrrolidin-3-yl)glycyl]pyrrolidin-2-yl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301005713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DUTOGLIPTIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38EAO245ZX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Dutogliptin's Mechanism of Action on DPP-4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dutogliptin (formerly PHX-1149) is a potent and selective inhibitor of dipeptidyl peptidase-4 (DPP-4), an enzyme crucial in glucose homeostasis. This technical guide provides an in-depth analysis of the mechanism of action of this compound on DPP-4, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the associated signaling pathways and experimental workflows. By competitively and reversibly binding to the catalytic site of DPP-4, this compound prevents the inactivation of the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). The resulting elevation in active incretin levels leads to a glucose-dependent increase in insulin secretion, a suppression of glucagon release, and ultimately, improved glycemic control.

Introduction to this compound and DPP-4

Dipeptidyl peptidase-4 is a serine protease that is widely expressed throughout the body and plays a significant role in glucose metabolism.[1] Its primary function in this context is the rapid inactivation of incretin hormones. This compound is a small-molecule inhibitor designed to selectively target and inhibit the enzymatic activity of DPP-4.[2][3] Preclinical and clinical studies have demonstrated its efficacy in improving glycemic control in type 2 diabetes mellitus.[2]

Quantitative Analysis of this compound's Interaction with DPP-4

The interaction of this compound with DPP-4 has been characterized by its high potency and selectivity. The following tables summarize the key quantitative parameters from in vitro and in vivo studies.

Table 1: In Vitro Inhibition of DPP-4 by this compound

| Parameter | Value | Reference |

| Biochemical IC50 | 2.5 nmol/L | [4] |

Table 2: In Vivo DPP-4 Inhibition by this compound in Healthy Subjects

| This compound Dose | Route of Administration | Maximum DPP-4 Inhibition | DPP-4 Inhibition at 24 hours | Reference |

| ≥60 mg | Subcutaneous | >90% | - | [5] |

| 100 mg | Oral | - | 53% | [6] |

| 200 mg | Oral | - | 73% | [6] |

| 400 mg | Oral | ~90% | 78% | [4][6] |

| 120 mg | Subcutaneous | >90% | 86% | [5] |

Table 3: Pharmacokinetic Properties of this compound

| Parameter | Value | Reference |

| Bioavailability (Subcutaneous) | ~100% | [5] |

| Terminal Elimination Half-life | 10-13 hours | [4] |

Table 4: Comparative IC50 Values of Various DPP-4 Inhibitors

| DPP-4 Inhibitor | IC50 (nmol/L) | Reference |

| This compound | 2.5 | [4] |

| Sitagliptin | 19 | [1] |

| Vildagliptin | 62 | [1] |

| Saxagliptin | 50 | [1] |

| Alogliptin | 24 | [1] |

| Linagliptin | 1 | [1] |

Signaling Pathway of this compound's Action

This compound's therapeutic effect is mediated through the enhancement of the incretin signaling pathway. The following diagram illustrates the key steps involved.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of DPP-4 inhibitors like this compound.

In Vitro DPP-4 Inhibition Assay (Fluorometric)

This assay is a common method to determine the in vitro potency of a DPP-4 inhibitor.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against DPP-4.

Materials:

-

Recombinant human DPP-4 enzyme

-

DPP-4 fluorogenic substrate (e.g., Gly-Pro-AMC)

-

Assay buffer (e.g., Tris-HCl buffer, pH 7.5)

-

Test compound (this compound) and a reference inhibitor (e.g., Sitagliptin)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare a stock solution of the test compound and the reference inhibitor in a suitable solvent (e.g., DMSO).

-

Serially dilute the test compound and reference inhibitor to obtain a range of concentrations.

-

In a 96-well plate, add the assay buffer, the test compound/reference inhibitor at various concentrations, and the recombinant human DPP-4 enzyme.

-

Incubate the plate at 37°C for a specified period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the DPP-4 fluorogenic substrate to each well.

-

Immediately measure the fluorescence intensity at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm in a kinetic mode for a set duration (e.g., 30-60 minutes) at 37°C.

-

The rate of increase in fluorescence is proportional to the DPP-4 activity.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the uninhibited control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

In Vivo Measurement of GLP-1 and GIP Levels

This protocol outlines the procedure to assess the in vivo effect of a DPP-4 inhibitor on incretin hormone levels.

Objective: To measure the plasma concentrations of active GLP-1 and GIP in response to an oral glucose tolerance test (OGTT) with and without a DPP-4 inhibitor.

Materials:

-

Test animals (e.g., mice or rats)

-

DPP-4 inhibitor (this compound) formulated for oral or parenteral administration

-

Glucose solution for oral gavage

-

Blood collection tubes containing a DPP-4 inhibitor and other appropriate anticoagulants/preservatives (e.g., EDTA, aprotinin)

-

ELISA kits for active GLP-1 and GIP

Procedure:

-

Fast the animals overnight.

-

Administer the DPP-4 inhibitor or vehicle control to the respective groups of animals.

-

After a specified pre-treatment period, perform an oral glucose tolerance test by administering a bolus of glucose solution via oral gavage.

-

Collect blood samples at various time points before and after the glucose challenge (e.g., -15, 0, 15, 30, 60, and 120 minutes).

-

Immediately process the blood samples by centrifugation at 4°C to obtain plasma.

-

Store the plasma samples at -80°C until analysis.

-

Measure the concentrations of active GLP-1 and GIP in the plasma samples using specific ELISA kits according to the manufacturer's instructions.

-

Plot the plasma concentrations of active GLP-1 and GIP over time for both the treated and control groups.

-

Calculate the area under the curve (AUC) for the incretin responses to compare the effects of the DPP-4 inhibitor.

References

- 1. DPP4 Inhibition: Insights From the Bench and Recent Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a dipeptidyl peptidase-4 inhibitor for the treatment of type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. fiercebiotech.com [fiercebiotech.com]

- 4. Pharmacokinetic and pharmacodynamic assessments of the dipeptidyl peptidase-4 inhibitor PHX1149: double-blind, placebo-controlled, single- and multiple-dose studies in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Safety, tolerability, pharmacokinetics and pharmacodynamics of parenterally administered this compound: A prospective dose‐escalating trial - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The dipeptidyl peptidase-4 inhibitor PHX1149 improves blood glucose control in patients with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

Dutogliptin's Role in GLP-1 and GIP Degradation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dutogliptin is a potent and selective inhibitor of the enzyme Dipeptidyl Peptidase-4 (DPP-4). This enzyme plays a crucial role in the inactivation of the incretin hormones Glucagon-like peptide-1 (GLP-1) and Glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, this compound effectively prevents the degradation of GLP-1 and GIP, leading to an increase in their circulating concentrations and prolonging their biological activity. This augmentation of incretin levels enhances glucose-dependent insulin secretion, suppresses inappropriate glucagon release, and ultimately contributes to improved glycemic control in individuals with type 2 diabetes mellitus. This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its role in preventing GLP-1 and GIP degradation, supported by available quantitative data, detailed experimental methodologies, and visual representations of the key pathways and processes.

Introduction: The Incretin Effect and DPP-4

The incretin effect describes the physiological phenomenon where oral glucose administration elicits a significantly higher insulin response compared to an intravenous glucose infusion resulting in the same plasma glucose concentration. This effect is primarily mediated by two gut-derived hormones: GLP-1 and GIP.

-

Glucagon-like peptide-1 (GLP-1): Secreted by L-cells in the distal ileum and colon in response to nutrient ingestion, GLP-1 stimulates glucose-dependent insulin secretion, suppresses glucagon secretion, slows gastric emptying, and promotes satiety.

-

Glucose-dependent insulinotropic polypeptide (GIP): Secreted by K-cells in the duodenum and proximal jejunum, GIP also stimulates glucose-dependent insulin secretion.

Both GLP-1 and GIP are rapidly degraded and inactivated by the enzyme Dipeptidyl Peptidase-4 (DPP-4). DPP-4 is a serine protease that is widely expressed on the surface of various cells, including endothelial cells, and also circulates in a soluble form in plasma. It selectively cleaves dipeptides from the N-terminus of peptides that have a proline or alanine residue in the second position, which is the case for both GLP-1 and GIP. This rapid degradation results in a very short half-life for the active forms of these incretin hormones.

This compound, as a DPP-4 inhibitor, is designed to block this degradation pathway, thereby enhancing the physiological effects of endogenously released GLP-1 and GIP.

Mechanism of Action of this compound

This compound is a small-molecule, competitive inhibitor of the DPP-4 enzyme. By binding to the active site of DPP-4, this compound prevents the enzyme from cleaving and inactivating its natural substrates, GLP-1 and GIP. This leads to an increase in the plasma concentrations of the active forms of these incretin hormones.

The primary consequence of increased active GLP-1 and GIP levels is the potentiation of their downstream effects on glucose homeostasis:

-

Enhanced Glucose-Dependent Insulin Secretion: Both GLP-1 and GIP stimulate the pancreas to release insulin in a glucose-dependent manner. This means that insulin secretion is augmented only when blood glucose levels are elevated, minimizing the risk of hypoglycemia.

-

Suppression of Glucagon Secretion: GLP-1 inhibits the release of glucagon from pancreatic alpha-cells, particularly in the postprandial state when glucose levels are high. Glucagon is a hormone that raises blood glucose levels by promoting hepatic glucose production. By suppressing glucagon, this compound further contributes to lowering blood glucose.

The overall effect of this compound is improved glycemic control, as reflected by reductions in glycated hemoglobin (HbA1c) and fasting and postprandial plasma glucose levels.

Quantitative Data on this compound's Efficacy

DPP-4 Inhibition

Clinical studies have demonstrated that this compound is a potent inhibitor of DPP-4 in vivo.

| Dose of this compound | Level of DPP-4 Inhibition | Study Population | Citation |

| ≥60 mg (subcutaneous) | >90% (maximum inhibition) | Healthy male subjects | [1] |

| 120 mg (multiple subcutaneous doses) | >86% (over 24 hours) | Healthy male subjects | [1] |

| 200 mg (once-daily oral) | 70% (trough ex vivo inhibition) | Patients with type 2 diabetes | [2] |

| 400 mg (once-daily oral) | 80% (trough ex vivo inhibition) | Patients with type 2 diabetes | [2] |

Table 1: In vivo DPP-4 inhibition by this compound in human subjects.

Impact on Active GLP-1 and GIP Levels

| Incretin Hormone | Fold Increase in Active Levels (with DPP-4 inhibitor) | Citation |

| Active GLP-1 | 1.4-fold | [3][4] |

| Active GIP | 20-fold | [3][4] |

Table 2: Representative increase in active incretin hormone levels following DPP-4 inhibition. Data from a study with a DPP-4 inhibitor, not specifically this compound.

Experimental Protocols

In Vitro DPP-4 Inhibition Assay (General Protocol)

A common method to determine the inhibitory activity of a compound like this compound on DPP-4 is a fluorometric assay.

Principle: The assay utilizes a synthetic substrate for DPP-4, such as Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC). When cleaved by DPP-4, the fluorogenic AMC is released, and its fluorescence can be measured. An inhibitor will reduce the rate of cleavage and thus the fluorescence signal.

Materials:

-

Recombinant human DPP-4 enzyme

-

DPP-4 substrate (e.g., Gly-Pro-AMC)

-

Assay buffer (e.g., Tris-HCl buffer, pH 7.5)

-

This compound (or other test inhibitors) at various concentrations

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well microplate, add the recombinant DPP-4 enzyme to each well.

-

Add the different concentrations of this compound to the respective wells. Include a control with no inhibitor.

-

Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the reaction by adding the DPP-4 substrate to all wells.

-

Immediately measure the fluorescence intensity at regular intervals (e.g., every minute for 30 minutes) using an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.

-

The rate of the reaction is determined from the linear portion of the fluorescence versus time curve.

-

The percentage of inhibition for each this compound concentration is calculated relative to the control.

-

The IC50 value (the concentration of inhibitor required to reduce the enzyme activity by 50%) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Measurement of Active GLP-1 and GIP in Plasma (General Protocol)

To assess the in vivo effect of this compound on incretin levels, plasma samples are collected from subjects before and after drug administration.

Principle: Enzyme-linked immunosorbent assays (ELISAs) are commonly used to quantify the concentrations of active GLP-1 and GIP in plasma. These assays utilize antibodies that are specific to the N-terminus of the active forms of the hormones.

Materials:

-

Blood collection tubes containing a DPP-4 inhibitor (e.g., aprotinin, Pefabloc SC) and an anticoagulant (e.g., EDTA).

-

Centrifuge.

-

ELISA kits specific for active GLP-1 and active GIP.

-

Microplate reader.

Procedure:

-

Collect blood samples from subjects at baseline and at various time points after the administration of this compound and a meal or glucose challenge.

-

Immediately place the blood collection tubes on ice to minimize ex vivo degradation of incretins.

-

Centrifuge the blood samples at a low temperature (e.g., 4°C) to separate the plasma.

-

Store the plasma samples at -80°C until analysis.

-

Perform the ELISA for active GLP-1 and active GIP according to the manufacturer's instructions. This typically involves:

-

Adding plasma samples and standards to the wells of a microplate pre-coated with a capture antibody.

-

Incubating to allow the hormone to bind to the antibody.

-

Washing the plate to remove unbound components.

-

Adding a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Incubating to allow the detection antibody to bind to the captured hormone.

-

Washing the plate again.

-

Adding a substrate that is converted by the enzyme to produce a colored product.

-

Stopping the reaction and measuring the absorbance using a microplate reader.

-

-

Calculate the concentrations of active GLP-1 and GIP in the plasma samples by comparing their absorbance to the standard curve.

Visualizations

Caption: Mechanism of action of this compound.

Caption: Workflow for an in vitro DPP-4 inhibition assay.

References

- 1. Safety, tolerability, pharmacokinetics and pharmacodynamics of parenterally administered this compound: A prospective dose‐escalating trial - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a selective DPP4 inhibitor, improves glycaemic control in patients with type 2 diabetes: a 12-week, double-blind, randomized, placebo-controlled, multicentre trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dipeptidyl peptidase-4 inhibitor treatment induces a greater increase in plasma levels of bioactive GIP than GLP-1 in non-diabetic subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Dutogliptin: A Boronic Acid-Based DPP-4 Inhibitor

Introduction

This compound (formerly PHX1149) is a potent and selective, small-molecule inhibitor of dipeptidyl peptidase-4 (DPP-4), an enzyme crucial for glucose metabolism.[1][2] Classified chemically as a boronic acid-based compound, this compound has been investigated primarily for the treatment of type 2 diabetes mellitus (T2DM) and more recently for its potential regenerative effects in patients following myocardial infarction.[3][4]

DPP-4 inhibitors, as a class, enhance the body's own mechanisms for glycemic control by preventing the degradation of incretin hormones.[5][6] this compound's unique boronic acid moiety contributes to its mechanism of action and inhibitory profile.[1][7] This guide provides a comprehensive technical overview of this compound, summarizing its mechanism, quantitative pharmacological data, and relevant experimental protocols for professionals in drug development.

Mechanism of Action

The Incretin Effect and DPP-4

The core mechanism of this compound revolves around the inhibition of the serine protease DPP-4.[1] DPP-4 is responsible for the rapid degradation of key incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[5][8] These hormones are released from the gastrointestinal tract in response to food intake and play a vital role in glucose homeostasis by:

-

Stimulating glucose-dependent insulin secretion from pancreatic β-cells.[5]

-

Suppressing glucagon release from pancreatic α-cells.[6]

By inhibiting DPP-4, this compound prolongs the activity of endogenous GLP-1 and GIP, leading to enhanced insulin release and reduced glucagon levels in a glucose-dependent manner.[5][9] This improves glycemic control with a low risk of hypoglycemia.[2][5]

Role in Myocardial Repair: The SDF-1α Axis

Beyond its role in diabetes, DPP-4 is also known to cleave and inactivate stromal cell-derived factor-1α (SDF-1α), a chemokine critical for stem cell homing and tissue repair.[10][11] In the context of myocardial infarction, inhibiting DPP-4 with this compound is hypothesized to increase local concentrations of active SDF-1α in the injured heart muscle.[12][13] This, in turn, is believed to promote the recruitment of endogenous stem cells, potentially leading to cardiac muscle repair and improved heart function.[14][15] Clinical trials have explored this compound in combination with granulocyte colony-stimulating factor (G-CSF) to further enhance this effect by mobilizing stem cells into circulation.[10][11][13]

Visualized Signaling Pathways

Quantitative Data

Pharmacodynamic Profile

This compound demonstrates dose-dependent inhibition of the DPP-4 enzyme. Studies in healthy subjects and patients with T2DM have quantified this effect.

| Parameter | This compound Dose | Result | Study Population | Citation |

| Max DPP-4 Inhibition | ≥60 mg (subcutaneous) | >90% | Healthy Males | [14][16] |

| DPP-4 Inhibition (24h post-dose) | 120 mg (multiple subcutaneous doses) | >86% | Healthy Males | [14][16] |

| Trough DPP-4 Inhibition (12 weeks) | 200 mg (oral, once daily) | ~70% | T2DM Patients | [17] |

| Trough DPP-4 Inhibition (12 weeks) | 400 mg (oral, once daily) | ~80% | T2DM Patients | [17] |

Pharmacokinetic Profile

Pharmacokinetic analyses reveal key parameters regarding the absorption, distribution, metabolism, and excretion of this compound.

| Parameter | Value | Condition/Population | Citation |

| Bioavailability | ~100% | Subcutaneous administration | [14][16] |

| Terminal Elimination Half-life | ~12.2 hours | Healthy subjects & T2DM patients | [4] |

| Apparent Clearance (CL/F) | 176 L/h | Normal renal function | [4] |

| Apparent Clearance (CL/F) | 121 L/h | Mild renal impairment | [4] |

| Apparent Clearance (CL/F) | 79 L/h | Moderate renal impairment | [4] |

| Accumulation Ratio (AUC₀₋₂₄h) | 0.90 - 1.03 | Multiple daily injections | [14][16] |

Experimental Protocols

In Vitro DPP-4 Inhibitor Screening Assay

This protocol describes a generalized fluorometric assay to determine the inhibitory activity of compounds like this compound against the DPP-4 enzyme.[18][19]

1. Reagent Preparation:

- Assay Buffer: Prepare a suitable buffer (e.g., 20 mM Tris-HCl, pH 8.0, with 100 mM NaCl and 1 mM EDTA).[20]

- DPP-4 Enzyme Solution: Dilute recombinant human DPP-4 enzyme in assay buffer to the desired concentration (e.g., 1.73 mU/mL).[18] Keep on ice.

- Substrate Solution: Dissolve a fluorogenic substrate, such as Gly-Pro-Aminomethylcoumarin (Gly-Pro-AMC), in the assay buffer (e.g., 200 µM).[18]

- Test Inhibitor (e.g., this compound): Prepare a stock solution and create serial dilutions in the assay buffer or appropriate solvent (e.g., DMSO).[18]

- Positive Control: Use a known DPP-4 inhibitor like Sitagliptin for comparison.[19]

2. Assay Procedure:

- Plate Setup: Use a 96-well microplate (white or black for fluorescence). Designate wells for blank (no enzyme), enzyme control (no inhibitor), positive control, and test inhibitor concentrations.

- Enzyme/Inhibitor Incubation: Add 25 µL of the test inhibitor dilutions (or control/buffer) to the appropriate wells. Add 50 µL of the DPP-4 Enzyme Solution to all wells except the blanks. Mix and incubate for 10 minutes at 37°C.[19]

- Reaction Initiation: Add 25 µL of the Substrate Solution to all wells to initiate the enzymatic reaction.[19]

- Measurement: Immediately place the plate in a microplate reader. Measure the fluorescence intensity (Excitation: 350-360 nm, Emission: 450-465 nm) in kinetic mode for 15-30 minutes at 37°C.[19]

3. Data Analysis:

- Calculate the rate of reaction (ΔFluorescence/min) from the linear portion of the kinetic curve.

- Determine the percent inhibition for each inhibitor concentration relative to the enzyme control.

- Plot percent inhibition versus inhibitor concentration to calculate the IC₅₀ value.

In Vivo Clinical Trial Protocol (Example: Myocardial Infarction Study)

This section summarizes a representative protocol for a Phase II clinical trial evaluating this compound in patients after a myocardial infarction.[10][11][21]

1. Study Design:

- Type: Randomized, double-blind, placebo-controlled, multicenter trial.[11]

- Population: Adult patients (18-85 years) with ST-elevation myocardial infarction (STEMI) who have undergone successful percutaneous coronary intervention (PCI).[11][21]

2. Investigational Product and Dosing:

- This compound Arm: 60 mg this compound administered via subcutaneous (SC) injection twice daily for 14 days.[10][11]

- Co-administration: 10 µg/kg Filgrastim (G-CSF) administered via SC injection once daily for the first 5 days.[10][11]

- Control Arm: Matching placebo for both this compound and Filgrastim administered on the same schedule.[11]

3. Key Assessments:

- Primary Endpoint: Safety and tolerability, assessed through adverse event monitoring, laboratory tests, and vital signs.[10][11]

- Secondary/Exploratory Endpoints:

- Efficacy: Changes in cardiac function (e.g., Left Ventricular Ejection Fraction) measured by cardiac magnetic resonance imaging (cMRI) at baseline and after 3 months.[11]

- Pharmacodynamics: Changes in plasma levels of SDF-1α and other biomarkers (e.g., NT-proBNP, Troponin).[10][21]

- Pharmacokinetics: this compound plasma concentrations in a subset of patients.[10]

4. Study Timeline:

- Screening & Randomization: Within 36-72 hours post-PCI.[11][13]

- Treatment Period: 14 days.

- Follow-up: Assessments at baseline, Day 15, and Day 90.[13]

Conclusion

This compound is a well-characterized boronic acid-based DPP-4 inhibitor with a clear mechanism of action in glucose homeostasis. Its high potency and favorable pharmacokinetic profile have been established through extensive clinical trials for type 2 diabetes.[4][14][17] Furthermore, its investigational role in leveraging the DPP-4/SDF-1α axis for myocardial repair highlights a novel and promising therapeutic application beyond metabolic disease.[10][15] The data and protocols summarized in this guide provide a foundational resource for researchers and developers working with DPP-4 inhibitors and exploring new indications for this important class of drugs.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. This compound, a dipeptidyl peptidase-4 inhibitor for the treatment of type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound Tartrate - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 4. Population pharmacokinetic analysis of this compound, a selective dipeptidyl peptidase-4 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What is this compound Tartrate used for? [synapse.patsnap.com]

- 6. Dipeptidyl peptidase-4 inhibitor - Wikipedia [en.wikipedia.org]

- 7. Glucose regulation by newly synthesized boronic acid functionalized molecules as dipeptidyl peptidase IV inhibitor: a potential compound for therapeutic intervention in hyperglycaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. glpbio.com [glpbio.com]

- 9. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Recardio to continue Phase II clinical trial of this compound [clinicaltrialsarena.com]

- 11. This compound in Combination with Filgrastim in Early Recovery Post-Myocardial Infarction—The REC-DUT-002 Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. mdpi.com [mdpi.com]

- 14. Safety, tolerability, pharmacokinetics and pharmacodynamics of parenterally administered this compound: A prospective dose‐escalating trial - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. This compound, a selective DPP4 inhibitor, improves glycaemic control in patients with type 2 diabetes: a 12-week, double-blind, randomized, placebo-controlled, multicentre trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]

- 19. assaygenie.com [assaygenie.com]

- 20. content.abcam.com [content.abcam.com]

- 21. ClinicalTrials.gov [clinicaltrials.gov]

Preclinical Pharmacology of Dutogliptin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dutogliptin is a potent and selective inhibitor of dipeptidyl peptidase-4 (DPP-4), an enzyme crucial for the degradation of incretin hormones. By preventing the breakdown of glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), this compound enhances their physiological effects, leading to improved glycemic control. This technical guide provides a comprehensive overview of the preclinical pharmacology of this compound, summarizing key findings from in vitro and in vivo studies. The document details its mechanism of action, pharmacokinetic profile across different species, efficacy in animal models of type 2 diabetes, and preclinical safety and toxicology data. All quantitative data are presented in structured tables for ease of comparison, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the preclinical science underpinning this compound.

Introduction

Dipeptidyl peptidase-4 inhibitors, or "gliptins," have emerged as a significant class of oral antihyperglycemic agents for the management of type 2 diabetes mellitus (T2DM). This compound (formerly PHX-1149) is a small-molecule inhibitor of DPP-4. Preclinical investigations have demonstrated its potential to potently and selectively inhibit DPP-4, leading to favorable effects on glucose homeostasis in animal models of T2DM. This document serves as a technical resource, consolidating the available preclinical data on this compound to support further research and development efforts.

Mechanism of Action

This compound exerts its therapeutic effect by competitively and reversibly inhibiting the DPP-4 enzyme. DPP-4 is a serine protease that cleaves N-terminal dipeptides from various substrates, including the incretin hormones GLP-1 and GIP. These hormones are released from the gastrointestinal tract in response to food intake and play a vital role in regulating glucose metabolism.

By inhibiting DPP-4, this compound increases the circulating levels of active GLP-1 and GIP.[1][2] This enhancement of incretin signaling leads to several downstream effects that contribute to improved glycemic control:

-

Glucose-Dependent Insulin Secretion: Increased levels of active GLP-1 and GIP potentiate insulin secretion from pancreatic β-cells in a glucose-dependent manner. This means that insulin release is stimulated primarily when blood glucose levels are elevated, reducing the risk of hypoglycemia.[2]

-

Suppression of Glucagon Secretion: GLP-1 suppresses the secretion of glucagon from pancreatic α-cells, particularly in the postprandial state. This action reduces hepatic glucose production, further contributing to lower blood glucose levels.[2]

The signaling pathway illustrating the mechanism of action of this compound is depicted below.

In Vitro Pharmacology

DPP-4 Inhibition Assay

The inhibitory activity of this compound against the DPP-4 enzyme is a critical determinant of its pharmacological effect. While specific IC50 values for this compound in preclinical species are not publicly available, the general methodology for determining such values is well-established.

Experimental Protocol: In Vitro DPP-4 Enzyme Inhibition Assay

A typical fluorometric assay to determine the IC50 of a DPP-4 inhibitor involves the following steps:

-

Reagents and Materials:

-

Recombinant human, rat, dog, or monkey DPP-4 enzyme.

-

Fluorogenic DPP-4 substrate, such as Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC).

-

Assay buffer (e.g., Tris-HCl buffer, pH 7.5).

-

This compound or other test compounds.

-

96-well black microplates.

-

Fluorometric microplate reader.

-

-

Procedure:

-

A solution of the DPP-4 enzyme is pre-incubated with varying concentrations of this compound in the assay buffer for a specified period (e.g., 15 minutes) at 37°C in a 96-well plate.

-

The enzymatic reaction is initiated by adding the fluorogenic substrate Gly-Pro-AMC to each well.

-

The fluorescence intensity is measured kinetically over time (e.g., every minute for 30 minutes) using a microplate reader with excitation and emission wavelengths appropriate for AMC (e.g., 360 nm and 460 nm, respectively).

-

The rate of the enzymatic reaction is determined from the linear phase of the fluorescence signal increase.

-

The percentage of DPP-4 inhibition is calculated for each concentration of this compound relative to a control without the inhibitor.

-

The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then calculated by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

-

Preclinical Pharmacokinetics

Pharmacokinetic studies in animals are essential to understand the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate and to enable dose selection for efficacy and toxicology studies. Pharmacokinetic analyses in animals have demonstrated that this compound exposure increases in a dose-dependent manner.[3]

While detailed quantitative pharmacokinetic parameters for this compound in common preclinical species (rat, dog, monkey) are not publicly available, the following table summarizes typical parameters that are evaluated.

Table 1: Key Pharmacokinetic Parameters Evaluated in Preclinical Species

| Parameter | Description |

| Cmax | Maximum (or peak) plasma concentration of the drug. |

| Tmax | Time at which Cmax is observed. |

| AUC | Area under the plasma concentration-time curve, representing total drug exposure. |

| t1/2 | Elimination half-life, the time required for the drug concentration to decrease by half. |

| CL | Clearance, the volume of plasma cleared of the drug per unit time. |

| Vd | Volume of distribution, the theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |

| F (%) | Bioavailability, the fraction of an administered dose of unchanged drug that reaches the systemic circulation. |

In Vivo Efficacy

The efficacy of this compound in improving glycemic control has been demonstrated in preclinical models of type 2 diabetes.[3] A standard method to assess the antihyperglycemic effect of a compound in vivo is the oral glucose tolerance test (OGTT).

Oral Glucose Tolerance Test (OGTT) in a Diabetic Animal Model

The Zucker diabetic fatty (ZDF) rat is a commonly used genetic model of obesity, insulin resistance, and type 2 diabetes. Studies in such models are crucial for evaluating the in vivo efficacy of new antidiabetic agents.

Experimental Protocol: Oral Glucose Tolerance Test (OGTT) in Rodents

-

Animal Model: Male Zucker diabetic fatty (ZDF) rats or other suitable diabetic rodent models.

-

Acclimatization: Animals are acclimated to the housing conditions for at least one week before the experiment.

-

Fasting: Animals are fasted overnight (e.g., 16 hours) with free access to water.

-

Drug Administration: A single oral dose of this compound or vehicle is administered by gavage.

-

Baseline Blood Sample: A baseline blood sample (t=0) is collected from the tail vein.

-

Glucose Challenge: A glucose solution (e.g., 2 g/kg) is administered orally by gavage 30-60 minutes after drug administration.

-

Blood Sampling: Blood samples are collected at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).

-

Glucose Measurement: Blood glucose concentrations are measured using a glucometer.

-

Data Analysis: The area under the curve (AUC) for blood glucose is calculated for each treatment group. The percentage reduction in glucose excursion by this compound compared to the vehicle control is determined.

Effects on Incretin Levels

A key pharmacodynamic effect of this compound is the elevation of active GLP-1 and GIP levels.

Experimental Protocol: Measurement of Active GLP-1 and GIP Levels

-

Sample Collection: Blood samples from animals treated with this compound or vehicle are collected into tubes containing a DPP-4 inhibitor (e.g., sitagliptin or a specific inhibitor cocktail) to prevent ex vivo degradation of active incretins.

-

Plasma Preparation: Plasma is separated by centrifugation at low temperatures.

-

ELISA Assay: Commercially available enzyme-linked immunosorbent assay (ELISA) kits specific for the active forms of GLP-1 (7-36 amide and 7-37) and GIP (1-42) are used to quantify their concentrations in the plasma samples.

-

Procedure: The assay is performed according to the manufacturer's instructions, which typically involves incubating the plasma samples in wells coated with a capture antibody, followed by the addition of a detection antibody and a substrate to generate a colorimetric or chemiluminescent signal that is proportional to the amount of active incretin present.

Preclinical Safety and Toxicology

Preclinical safety evaluation is a critical component of drug development. For this compound, a 28-day repeat-dose toxicology study in rats established a No Observed Adverse Effect Level (NOAEL).

Table 2: Summary of Preclinical Toxicology Findings for this compound

| Study Type | Species | Key Finding | Reference |

| 28-Day Repeat-Dose Oral Toxicity | Rat | No Observed Adverse Effect Level (NOAEL) of 30 mg/kg. | [4] |

In Phase I and II clinical trials, this compound was generally safe and well-tolerated, with a low incidence of hypoglycemia.[3]

Conclusion

The preclinical data for this compound demonstrate its potent and selective inhibition of the DPP-4 enzyme, leading to a favorable pharmacodynamic effect on incretin hormone levels and subsequent improvement in glucose homeostasis in animal models of type 2 diabetes. The dose-dependent pharmacokinetic profile and the established NOAEL in rats provide a solid foundation for its clinical development. This technical guide summarizes the key preclinical findings and methodologies that characterize the pharmacological profile of this compound, providing a valuable resource for the scientific community. Further disclosure of detailed quantitative data from preclinical studies would be beneficial for a more comprehensive understanding and comparison with other DPP-4 inhibitors.

References

- 1. Mechanisms of action and therapeutic applications of GLP-1 and dual GIP/GLP-1 receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanisms of action and therapeutic applications of GLP-1 and dual GIP/GLP-1 receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Measurement of Dipeptidylpeptidase Activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Safety, tolerability, pharmacokinetics and pharmacodynamics of parenterally administered this compound: A prospective dose‐escalating trial - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Developmental Odyssey of Dutogliptin (PHX1149): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dutogliptin (formerly known as PHX1149) is a potent and selective, orally bioavailable small-molecule inhibitor of dipeptidyl peptidase-4 (DPP-4).[1] Initially developed for the treatment of type 2 diabetes mellitus (T2DM), its therapeutic potential has since been explored in the context of cardiovascular recovery following myocardial infarction. This technical guide provides a comprehensive overview of the discovery, history, mechanism of action, and key experimental data associated with this compound. It is intended to serve as a detailed resource for researchers and professionals in the field of drug development.

Introduction: The Dawn of a New Diabetes Treatment

The discovery of this compound emerged from the broader scientific effort to target the incretin system for the management of T2DM. The enzyme DPP-4 is responsible for the rapid degradation of the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which play a crucial role in glucose homeostasis.[1] By inhibiting DPP-4, this compound prolongs the action of these hormones, leading to enhanced glucose-dependent insulin secretion, suppressed glucagon secretion, and improved glycemic control.

This compound was originally developed by Phenomix Corp. and was later co-developed with Forest Laboratories and Chiesi Farmacautici for T2DM.[1] More recently, Recardio has been investigating its potential in cardiovascular applications.[2]

Mechanism of Action: Targeting the Incretin Pathway

This compound functions as a competitive inhibitor of the serine protease DPP-4. This inhibition prevents the breakdown of active GLP-1 and GIP, thereby increasing their circulating levels and prolonging their glucoregulatory effects. The enhanced incretin activity leads to several downstream physiological responses that contribute to lower blood glucose levels.

Quantitative Data Summary

In Vitro DPP-4 Inhibition

While specific IC50 values for this compound are not consistently reported in publicly available literature, it is consistently described as a "potent" and "selective" inhibitor of the DPP-4 enzyme.[1][3][4] For context, other selective DPP-4 inhibitors have IC50 values in the low nanomolar range.[3]

Preclinical Pharmacokinetics in Rats

Detailed preclinical pharmacokinetic parameters for this compound in rats are not widely published. However, a 28-day toxicity study in rats identified a No Observed Adverse Effect Level (NOAEL) of 30 mg/kg, which was used to guide the starting dose in human clinical trials.[5]

| Parameter | Value | Species | Administration | Source |

| NOAEL (28-day) | 30 mg/kg | Rat | Not Specified | [5] |

Clinical Pharmacokinetics in Humans

Population pharmacokinetic analyses have been conducted in healthy subjects and patients with T2DM.[6]

| Parameter | Value | Population | Source |

| Apparent Clearance (CL/F) | 176 L/h | Healthy and T2DM | [6] |

| Terminal Elimination Half-life (t½) | 12.2 hours | Healthy and T2DM | [6] |

| CL/F (Mild Renal Impairment) | 121 L/h | T2DM | [6] |

| CL/F (Moderate Renal Impairment) | 79 L/h | T2DM | [6] |

| Subcutaneous Bioavailability | ~100% | Healthy Males | [4] |

Clinical Efficacy in Type 2 Diabetes (Phase IIb Study - NCT00482532)

A 12-week, multicenter, randomized, double-blind, placebo-controlled trial evaluated the efficacy and tolerability of this compound in patients with T2DM.

| Parameter | Placebo | This compound (200 mg) | This compound (400 mg) | Source |

| Baseline HbA1c (mean) | 8.4% | 8.4% | 8.4% | |

| Placebo-Corrected Change in HbA1c | - | -0.35% (p=0.006) | -0.52% (p<0.001) | |

| Placebo-Corrected Change in FPG | - | -0.88 mmol/L (p=0.003) | -1.00 mmol/L (p<0.001) | |

| Patients Achieving HbA1c < 7% | 12% | 21% | 27% (p=0.008 vs placebo) | |

| Trough ex vivo DPP-4 Inhibition | - | 70% | 80% |

Experimental Protocols

Synthesis of this compound (PHX1149)

The synthesis of this compound involves a multi-step process. A general overview of a potential synthetic route is described below, based on available information.

A detailed, step-by-step synthesis protocol is complex and proprietary. However, a representative procedure for a key step, the synthesis of (R)-N-(1,1-Dimethylethoxycarbonyl)(pyrrolidine-2-yl)boronic Acid, has been described in patent literature and involves the reaction of a protected pyrrolidine with a borate ester followed by hydrolysis.[7] The subsequent coupling and deprotection steps lead to the final this compound molecule.[7]

In Vitro DPP-4 Inhibition Assay

The inhibitory activity of this compound on DPP-4 can be assessed using a fluorogenic assay.

-

Materials: Recombinant human DPP-4 enzyme, a fluorogenic DPP-4 substrate (e.g., Gly-Pro-AMC), assay buffer (e.g., Tris-HCl with BSA), this compound, and a suitable multi-well plate reader.

-

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the DPP-4 enzyme to each well.

-

Add the this compound dilutions to the respective wells and incubate for a pre-determined time at 37°C to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

Monitor the increase in fluorescence over time using a plate reader (e.g., excitation at 360 nm and emission at 460 nm for AMC).

-

Calculate the rate of reaction for each inhibitor concentration.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

-

Preclinical In Vivo Model: Streptozotocin (STZ)-Induced Diabetic Rat

This model is commonly used to evaluate the efficacy of anti-diabetic agents.

-

Animal Model: Male Wistar or Sprague-Dawley rats.

-

Induction of Diabetes:

-

Administer a single intraperitoneal injection of STZ (e.g., 50-65 mg/kg) dissolved in a citrate buffer.

-

Monitor blood glucose levels regularly. Hyperglycemia (e.g., blood glucose > 250 mg/dL) typically develops within 48-72 hours.

-

-

Treatment:

-

Once diabetes is established, randomize the animals into treatment groups (vehicle control, this compound low dose, this compound high dose, etc.).

-

Administer this compound or vehicle orally once daily for a specified duration (e.g., 4 weeks).

-

-

Efficacy Assessment:

-

Monitor fasting and postprandial blood glucose levels.

-

Perform oral glucose tolerance tests (OGTT).

-

Measure HbA1c levels at the end of the study.

-

Measure plasma levels of active GLP-1.

-

Clinical Trial Protocol: Phase III Study in Post-Myocardial Infarction (HEAL-MI - NCT05881382)

This ongoing study is evaluating the safety and efficacy of this compound in combination with Filgrastim in patients after a myocardial infarction.

-

Study Design: Randomized, double-blind, placebo-controlled.

-

Patient Population: Adult patients with ST-elevation myocardial infarction (STEMI) who have undergone primary percutaneous coronary intervention (PCI).

-

Intervention: Subcutaneous injections of this compound (60 mg twice daily for 14 days) in co-administration with Filgrastim (10 µg/kg daily for 5 days).

-

Control: Placebo injections matching the active treatment schedule.

-

Primary Objective: To evaluate the efficacy of this compound compared with placebo in reducing the time to the first occurrence of a composite endpoint of cardiovascular death and worsening heart failure within 180 days.

-

Key Inclusion Criteria: Age 18-85 years, STEMI treated with PCI.

-

Key Exclusion Criteria: Previous myocardial infarction, complex peri/post-MI clinical course, significant pre-existing cardiomyopathy.

Conclusion

This compound (PHX1149) represents a significant contribution to the class of DPP-4 inhibitors. Its development history, from a promising treatment for type 2 diabetes to a potential therapy for cardiovascular recovery, highlights its intriguing pharmacological profile. The data presented in this technical guide, encompassing its mechanism of action, quantitative in vitro and in vivo data, and detailed experimental protocols, provide a solid foundation for further research and development efforts in the fields of metabolic and cardiovascular diseases. As ongoing clinical trials yield more data, the full therapeutic potential of this compound will be further elucidated.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. DPP4 Inhibition: Insights From the Bench and Recent Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Safety, tolerability, pharmacokinetics and pharmacodynamics of parenterally administered this compound: A prospective dose‐escalating trial - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Dutogliptin: A Comprehensive Technical Review of its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dutogliptin is a potent and selective inhibitor of dipeptidyl peptidase-4 (DPP-4), an enzyme crucial in glucose metabolism. By preventing the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), this compound enhances the body's natural ability to control blood sugar levels.[1][2] This whitepaper provides an in-depth technical guide on the therapeutic potential of this compound, summarizing key preclinical and clinical findings, detailing experimental methodologies, and visualizing its mechanism of action. Initially developed for the treatment of type 2 diabetes mellitus, emerging research has also explored its utility in cardiovascular recovery following myocardial infarction.

Mechanism of Action: The Incretin Effect

This compound's primary mechanism of action is the inhibition of the DPP-4 enzyme. DPP-4 rapidly degrades the incretin hormones GLP-1 and GIP, which are released from the gut in response to food intake. These hormones play a vital role in glucose homeostasis by:

-

Stimulating glucose-dependent insulin secretion from pancreatic beta-cells.

-

Suppressing glucagon secretion from pancreatic alpha-cells in a glucose-dependent manner.

-

Slowing gastric emptying , which helps to reduce postprandial glucose excursions.

By inhibiting DPP-4, this compound increases the circulating levels of active GLP-1 and GIP, thereby amplifying their glucoregulatory effects.[1][2] This leads to improved glycemic control with a low risk of hypoglycemia, as the incretin effect is glucose-dependent.

Signaling Pathway of GLP-1 in Pancreatic Beta-Cells

The binding of GLP-1 to its receptor (GLP-1R) on pancreatic beta-cells initiates a cascade of intracellular signaling events, as depicted in the diagram below.

Preclinical and Clinical Development

This compound has undergone a series of preclinical and clinical investigations to evaluate its safety, efficacy, and pharmacokinetic profile.

Preclinical Studies

In preclinical models of type 2 diabetes, this compound demonstrated potent inhibition of the DPP-4 enzyme, leading to improved glucose homeostasis.[1] Furthermore, in a murine model of myocardial infarction, the combination of this compound with Granulocyte-Colony Stimulating Factor (G-CSF) was shown to significantly improve survival and reduce infarct size.[3][4] This effect is thought to be mediated by the stabilization of Stromal Cell-Derived Factor-1 alpha (SDF-1α), a chemokine involved in stem cell homing and tissue repair, which is also a substrate for DPP-4.[3][4]

Clinical Trials

This compound has been evaluated in several clinical trials, with key findings summarized in the tables below.

Table 1: Efficacy of this compound in Type 2 Diabetes Mellitus (12-Week Study)

| Parameter | This compound 400 mg (n=169) | This compound 200 mg (n=169) | Placebo (n=85) |

| Baseline HbA1c (%) | 8.4 | 8.4 | 8.4 |

| Placebo-Corrected Change in HbA1c (%) | -0.52 (p < 0.001) | -0.35 (p = 0.006) | - |

| Placebo-Corrected Change in FPG (mmol/L) | -1.00 (p < 0.001) | -0.88 (p = 0.003) | - |

| Placebo-Corrected Change in Postprandial Glucose AUC (0-2h) (mmol/L/h) | -2.58 (p < 0.001) | -1.63 (p = 0.032) | - |

| Patients Achieving HbA1c < 7% | 27% (p = 0.008 vs placebo) | 21% | 12% |

Data from a 12-week, multicentre, randomized, double-blind, placebo-controlled trial in patients with type 2 diabetes on a background of metformin and/or a thiazolidinedione.

Table 2: Cardiovascular Outcomes in Post-Myocardial Infarction Patients (REC-DUT-002 Trial)

| Parameter | This compound + Filgrastim (n=23) | Placebo (n=24) |

| Change in Left Ventricular End-Diastolic Volume (mL) | +15.7 | +13.7 |

| Change in Left Ventricular Ejection Fraction (%) | +5.9 | +5.7 |

| Change in Full-Width at Half-Maximum Late Gadolinium Enhancement (FWHM LGE) Mass (g) | -19.9 | -12.7 |

Data from a Phase 2, randomized, double-blind, placebo-controlled study (NCT03486080) in patients with ST-elevation myocardial infarction (STEMI) and reduced left ventricular ejection fraction (LVEF ≤ 45%).[5]

Table 3: Pharmacokinetics of Subcutaneously Administered this compound in Healthy Volunteers

| Dose | Bioavailability | Maximum DPP-IV Inhibition |

| 30-120 mg (single dose) | ~100% | >90% (for doses ≥60 mg) |

| 60, 90, 120 mg (multiple doses) | Not applicable | >86% over 24 hours (120 mg dose) |

Data from a prospective, open-label, dose-escalating trial.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the experimental protocols for key clinical trials.

Phase 2 Study in Type 2 Diabetes Mellitus

-

Study Design: 12-week, multicentre, randomized, double-blind, placebo-controlled trial.

-

Patient Population: 423 patients aged 18-75 years with type 2 diabetes, a body mass index of 25-48 kg/m ², and a baseline HbA1c of 7.3-11.0%.

-

Intervention: Patients were randomized (2:2:1) to receive once-daily oral therapy with either this compound (400 mg or 200 mg) or placebo.

-

Background Medication: Patients continued their existing therapy of either metformin alone, a thiazolidinedione (TZD) alone, or a combination of metformin and a TZD.

-

Primary Endpoints: Change in HbA1c from baseline to week 12.

-

Secondary Endpoints: Changes in fasting plasma glucose (FPG) and postprandial glucose area under the curve (AUC).

REC-DUT-002: Phase 2 Study in Post-Myocardial Infarction Patients (NCT03486080)

-

Study Design: Randomized, double-blind, placebo-controlled, safety and efficacy study.

-

Patient Population: Patients with ST-elevation myocardial infarction (STEMI) who had undergone successful percutaneous coronary intervention (PCI) and had a left ventricular ejection fraction (LVEF) of ≤ 45%.

-

Intervention:

-

This compound: 60 mg administered by twice-daily subcutaneous injection for 14 days.

-

Filgrastim (G-CSF): 10 µg/kg administered by daily subcutaneous injection for the first 5 days.

-

Control Group: Received matching placebos.

-

-

Primary Objective: To evaluate the safety and tolerability of the combination therapy.

-

Secondary Objectives: To assess preliminary efficacy as determined by cardiac magnetic resonance imaging (cMRI), and to determine the pharmacokinetics and pharmacodynamics of this compound.

Future Directions and Conclusion

This compound has demonstrated a promising therapeutic profile, with proven efficacy in improving glycemic control in patients with type 2 diabetes and intriguing, albeit not statistically significant, findings in the context of cardiovascular repair. The favorable safety and tolerability profile observed in clinical trials supports its continued investigation.

The results from the REC-DUT-002 trial, while not meeting its primary efficacy endpoint for LVEF improvement, have provided a rationale for a larger, adequately powered cardiovascular outcome trial. Future research should focus on elucidating the precise mechanisms by which this compound may contribute to cardiac remodeling and repair, potentially in combination with other regenerative therapies.

References

- 1. This compound, a dipeptidyl peptidase-4 inhibitor for the treatment of type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound in Combination with Filgrastim in Early Recovery Post-Myocardial Infarction—The REC-DUT-002 Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 3. "Protocol for a phase 2, randomized, double-blind, placebo-controlled, safety and efficacy study of this compound in combination with filgrastim in early recovery post-myocardial infarction": study protocol for a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound in Combination with Filgrastim in Early Recovery Post-Myocardial Infarction-The REC-DUT-002 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

Dutogliptin and Stromal Cell-Derived Factor-1α (SDF-1α): A Technical Guide to a Promising Therapeutic Axis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dutogliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, is emerging as a significant modulator of the stromal cell-derived factor-1α (SDF-1α) signaling pathway. This technical guide provides an in-depth exploration of the molecular interactions between this compound and SDF-1α, the downstream signaling cascades, and the potential therapeutic implications, particularly in cardiovascular repair. By preventing the degradation of SDF-1α, this compound enhances its bioavailability, leading to prolonged activation of its cognate receptor, CXCR4. This augmented signaling has been shown to be a critical factor in the mobilization, homing, and engraftment of progenitor cells to sites of tissue injury, promoting angiogenesis and tissue regeneration. This document summarizes the available quantitative data from studies on DPP-4 inhibitors, details relevant experimental protocols, and provides visual representations of the key pathways and workflows to facilitate a deeper understanding for researchers and drug development professionals.

Introduction: The this compound and SDF-1α Axis

Stromal cell-derived factor-1α (SDF-1α), also known as CXCL12, is a potent chemokine that plays a pivotal role in a multitude of physiological processes, including stem cell trafficking, angiogenesis, and immune responses.[1][2] Its biological activity is tightly regulated, in part, by the enzyme dipeptidyl peptidase-4 (DPP-4), which cleaves and inactivates SDF-1α.[1][3]

This compound is a selective inhibitor of the DPP-4 enzyme.[4][5] By blocking the action of DPP-4, this compound prevents the proteolytic degradation of SDF-1α, thereby increasing the concentration and prolonging the half-life of its active form.[4][5] This mechanism of action holds significant therapeutic promise, particularly in conditions characterized by tissue ischemia and damage, such as myocardial infarction.[1][4][6] Enhanced SDF-1α signaling can promote the recruitment of reparative progenitor cells to the injured myocardium, leading to improved cardiac function and reduced infarct size.[4][6][7]

Quantitative Data on the Effects of DPP-4 Inhibition on SDF-1α

While specific quantitative data from clinical trials directly measuring the impact of this compound on SDF-1α levels is not yet widely published, studies on other DPP-4 inhibitors provide strong evidence of a class effect. These studies consistently demonstrate an increase in the active form of SDF-1α and a corresponding modulation of total SDF-1α levels.

Table 1: Effect of Sitagliptin on Plasma SDF-1α and Endothelial Progenitor Cells (EPCs) in Type 2 Diabetes Patients [8]

| Parameter | Baseline (Mean ± SD) | After 4 Weeks of Sitagliptin (100 mg/day) (Mean ± SD) | P-value |

| Plasma SDF-1α (pg/mL) | 2000 ± 400 | 3000 ± 500 | <0.001 |

| Circulating EPCs (cells/mL) | 150 ± 50 | 250 ± 70 | <0.01 |

Table 2: Effect of Sitagliptin on Intact and Truncated Plasma SDF-1α [9]

| Parameter | Placebo (Change from Baseline) | Sitagliptin (Change from Baseline) | P-value |

| Intact SDF-1α (1-67) (pg/mL) | -10 ± 20 | +150 ± 30 | <0.001 |

| Truncated SDF-1α (3-67) (pg/mL) | +5 ± 15 | -100 ± 25 | <0.001 |

Table 3: Serum SDF-1α Levels in Type 2 Diabetes Patients With and Without Gliptin Treatment

| Patient Group | Mean Age (± SD) | Serum SDF-1α (pg/mL) (Mean ± SEM) |

| T2D without gliptins (n=21) | 64.5 ± 7.1 | ~2800 |

| T2D with gliptins (n=22) | 67.5 ± 9.6 | ~2000 |

| Healthy Controls (n=18) | 62.7 ± 13.1 | ~2200 |

Note: The study found that total SDF-1α levels were lower in patients treated with gliptins. This is hypothesized to be due to the ELISA assay not discriminating between the full-length (active) and DPP-4-cleaved (inactive) forms of SDF-1α, and DPP-4 inhibition leading to a decrease in the truncated, inactive form.[4]

Signaling Pathways and Experimental Workflows

The SDF-1α/CXCR4 Signaling Pathway

SDF-1α exerts its biological effects primarily through its interaction with the G-protein coupled receptor, CXCR4.[3] This interaction triggers a cascade of intracellular signaling events that are crucial for cell survival, proliferation, and migration.

SDF-1α binding to its receptor CXCR4 initiates downstream signaling pathways.

Mechanism of Action of this compound

This compound's primary mechanism is the inhibition of the DPP-4 enzyme, which is responsible for the inactivation of SDF-1α. By blocking this enzymatic activity, this compound effectively increases the levels of active SDF-1α available to bind to CXCR4.

This compound inhibits DPP-4, preventing the degradation of active SDF-1α.

Experimental Workflow for Assessing this compound's Effect on SDF-1α

A typical experimental workflow to investigate the impact of this compound on SDF-1α levels and subsequent cellular responses involves several key stages, from subject recruitment to functional assays.

Workflow for studying the effects of this compound on SDF-1α and progenitor cells.

Experimental Protocols

Quantification of Plasma SDF-1α by ELISA

A common and reliable method for measuring SDF-1α concentrations in plasma is the Enzyme-Linked Immunosorbent Assay (ELISA).

Objective: To quantify the concentration of total or active SDF-1α in plasma samples from subjects treated with this compound or placebo.

Materials:

-

Human CXCL12/SDF-1α ELISA Kit (e.g., from R&D Systems)

-

Microplate reader capable of measuring absorbance at 450 nm

-

Plate washer

-

Pipettes and pipette tips

-

Phosphate-buffered saline (PBS)

-

Distilled water

-

Plasma samples collected in EDTA tubes

Procedure:

-

Sample Preparation:

-

Collect whole blood in EDTA-containing tubes.

-

Centrifuge at 1000 x g for 15 minutes at 4°C within 30 minutes of collection.

-

Aliquot the supernatant (plasma) and store at -80°C until analysis. Avoid repeated freeze-thaw cycles.

-

-

Assay Procedure (as per manufacturer's instructions):

-

Bring all reagents and samples to room temperature before use.

-

Prepare all required reagents, standards, and samples as directed in the kit manual.

-

Add 100 µL of Assay Diluent to each well.

-

Add 100 µL of standard, control, or sample to the appropriate wells. Cover with the adhesive strip provided and incubate for 2 hours at room temperature.

-

Aspirate each well and wash, repeating the process three times for a total of four washes. Wash by filling each well with Wash Buffer (400 µL) using a squirt bottle, manifold dispenser, or autowasher. Complete removal of liquid at each step is essential for good performance. After the last wash, remove any remaining Wash Buffer by aspirating or decanting. Invert the plate and blot it against clean paper towels.

-

Add 200 µL of human CXCL12/SDF-1α Conjugate to each well. Cover with a new adhesive strip and incubate for 2 hours at room temperature.

-

Repeat the aspiration/wash as in step 4.

-

Add 200 µL of Substrate Solution to each well. Incubate for 30 minutes at room temperature, protected from light.

-

Add 50 µL of Stop Solution to each well. The color in the wells should change from blue to yellow.

-

Determine the optical density of each well within 30 minutes, using a microplate reader set to 450 nm. If wavelength correction is available, set to 540 nm or 570 nm.

-

Data Analysis:

-

Create a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis.

-

Use a four-parameter logistic (4-PL) curve-fit to generate the standard curve.

-

Determine the concentration of SDF-1α in the samples by interpolating their absorbance values from the standard curve.

-

Correct for any dilution factors used.

Assessment of Progenitor Cell Mobilization by Flow Cytometry

Flow cytometry is a powerful technique to identify and quantify specific cell populations, such as endothelial progenitor cells (EPCs), in peripheral blood.

Objective: To determine the number of circulating progenitor cells (e.g., CD34+, CXCR4+) in response to this compound treatment.

Materials:

-

Flow cytometer

-

Fluorochrome-conjugated monoclonal antibodies against cell surface markers (e.g., CD34, CD45, KDR, CXCR4)

-

Lysing solution

-

FACS tubes

-

Centrifuge

-

Peripheral blood mononuclear cells (PBMCs) isolated from whole blood by density gradient centrifugation (e.g., using Ficoll-Paque).

Procedure:

-

Cell Staining:

-

Isolate PBMCs from whole blood samples.

-

Resuspend 1 x 10^6 PBMCs in 100 µL of staining buffer (e.g., PBS with 2% FBS).

-

Add the appropriate combination of fluorochrome-conjugated antibodies to the cell suspension.

-

Incubate for 30 minutes at 4°C in the dark.

-

Wash the cells twice with staining buffer.

-

Resuspend the cells in 500 µL of staining buffer for analysis.

-

-

Flow Cytometry Analysis:

-

Acquire the stained cells on a flow cytometer.

-

Gate on the lymphocyte and monocyte populations based on forward and side scatter properties.

-

Identify the progenitor cell population of interest based on the expression of specific markers (e.g., CD34+, CD45dim).

-

Quantify the percentage of these cells that also express CXCR4.

-

Calculate the absolute number of circulating progenitor cells per volume of blood.

-

Conclusion and Future Directions

The inhibition of DPP-4 by this compound represents a compelling strategy to augment the therapeutic effects of endogenous SDF-1α. The available data from studies on other DPP-4 inhibitors strongly suggest that this compound can increase the levels of active SDF-1α, leading to enhanced progenitor cell mobilization and homing. This mechanism holds significant potential for the treatment of ischemic conditions, particularly in the context of cardiovascular disease.

Future research should focus on obtaining direct quantitative evidence of this compound's effect on SDF-1α levels in human subjects, particularly in the patient populations most likely to benefit from this therapeutic approach. The REC-DUT-002 trial, which investigated the combination of this compound and filgrastim in post-myocardial infarction patients, provides a valuable platform for such analyses.[2][3][6][7][8] Elucidating the precise dose-response relationship between this compound and SDF-1α, as well as the downstream functional consequences, will be critical for optimizing its clinical application and realizing the full therapeutic potential of this promising drug. Furthermore, exploring the role of the this compound-SDF-1α axis in other regenerative contexts beyond cardiovascular repair is a worthy avenue for future investigation.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound in Combination with Filgrastim in Early Recovery Post-Myocardial Infarction—The REC-DUT-002 Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchnow.flinders.edu.au [researchnow.flinders.edu.au]

- 4. Use of gliptins reduces levels of SDF-1/CXCL12 in bullous pemphigoid and type 2 diabetes, but does not increase autoantibodies against BP180 in diabetic patients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. How to interpret the role of SDF-1α on diabetic complications during therapy with DPP-4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound in Combination with Filgrastim in Early Recovery Post-Myocardial Infarction-The REC-DUT-002 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. “Protocol for a phase 2, randomized, double-blind, placebo-controlled, safety and efficacy study of this compound in combination with filgrastim in early recovery post-myocardial infarction”: study protocol for a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Use of gliptins reduces levels of SDF-1/CXCL12 in bullous pemphigoid and type 2 diabetes, but does not increase autoantibodies against BP180 in diabetic patients [frontiersin.org]

In-Depth Technical Guide: Early-Stage Research on Dutogliptin for Cardiac Repair

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dutogliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, is under investigation as a novel therapeutic agent to promote cardiac repair following ischemic events such as myocardial infarction (MI). Early-stage research, encompassing preclinical animal models and Phase II clinical trials, has explored its potential to enhance the body's natural regenerative processes. The core mechanism of action centers on the inhibition of DPP-4, which leads to an increase in the bioavailability of Stromal Cell-Derived Factor-1α (SDF-1α). This chemokine plays a crucial role in mobilizing and homing stem and progenitor cells to the site of cardiac injury, thereby facilitating tissue repair and improved cardiac function. This technical guide provides a comprehensive overview of the foundational research, detailing experimental protocols, summarizing key quantitative data, and visualizing the underlying signaling pathways.

Core Signaling Pathway: The DPP-4/SDF-1α/CXCR4 Axis

The primary proposed mechanism for this compound's cardioprotective effects involves the modulation of the DPP-4/SDF-1α/CXCR4 signaling axis. This pathway is integral to stem cell mobilization, homing, and engraftment at sites of tissue injury.[1]

Mechanism of Action:

-

Stem Cell Mobilization: Granulocyte-colony stimulating factor (G-CSF) is often used in conjunction with this compound to stimulate the release of hematopoietic stem and progenitor cells (HSPCs) from the bone marrow into the peripheral circulation.[2][3]

-

DPP-4 Inhibition: this compound, a potent and selective DPP-4 inhibitor, prevents the degradation of SDF-1α.[4][5] DPP-4 is the key enzyme responsible for the cleavage and inactivation of SDF-1α.[5]

-

Increased SDF-1α Bioavailability: Inhibition of DPP-4 leads to elevated and sustained levels of active SDF-1α in the bloodstream and, crucially, within the ischemic myocardium.[6][7]

-

Stem Cell Homing and Engraftment: SDF-1α is a powerful chemoattractant that binds to the CXCR4 receptor expressed on the surface of circulating stem and progenitor cells.[1][8] This binding guides the migration and homing of these reparative cells to the injured cardiac tissue where an SDF-1α gradient has been established.[1][2]

-

Downstream Pro-Survival Signaling: The interaction of SDF-1α with CXCR4 on cardiac myocytes and progenitor cells activates several downstream signaling cascades, including the PI3K/Akt, ERK, and STAT3 pathways.[2][8] These pathways are known to promote cell survival, inhibit apoptosis (programmed cell death), and enhance angiogenesis (new blood vessel formation), contributing to the overall repair of the damaged myocardium.[2][3][8]

References

- 1. This compound in Combination with Filgrastim in Early Recovery Post-Myocardial Infarction-The REC-DUT-002 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. SDF-1/CXCR4 mediates acute protection of cardiac function through myocardial STAT3 signaling following global ischemia/reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Stromal Cell–Derived Factor-1α Confers Protection Against Myocardial Ischemia/Reperfusion Injury: Role of the Cardiac Stromal Cell–Derived Factor-1α–CXCR4 Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchnow.flinders.edu.au [researchnow.flinders.edu.au]

- 6. epistemonikos.org [epistemonikos.org]